molecular formula C8H5F5O2 B14052954 1,2-Difluoro-3-difluoromethoxy-4-(fluoromethoxy)benzene

1,2-Difluoro-3-difluoromethoxy-4-(fluoromethoxy)benzene

Cat. No.: B14052954
M. Wt: 228.12 g/mol
InChI Key: UREWXCPEFWRYAF-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-difluoromethoxy-4-(fluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O2 and a molecular weight of 228.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-3-difluoromethoxy-4-(fluoromethoxy)benzene typically involves the fluorination of a suitable precursor compound. One common method is the reaction of a difluoromethoxy-substituted benzene derivative with fluorinating agents under controlled conditions. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3-difluoromethoxy-4-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated and methoxy-substituted benzene derivatives .

Scientific Research Applications

1,2-Difluoro-3-difluoromethoxy-4-(fluoromethoxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-4-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Difluoro-3-difluoromethoxy-4-(fluoromethoxy)benzene is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties make it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C8H5F5O2

Molecular Weight

228.12 g/mol

IUPAC Name

3-(difluoromethoxy)-1,2-difluoro-4-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5F5O2/c9-3-14-5-2-1-4(10)6(11)7(5)15-8(12)13/h1-2,8H,3H2

InChI Key

UREWXCPEFWRYAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OCF)OC(F)F)F)F

Origin of Product

United States

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